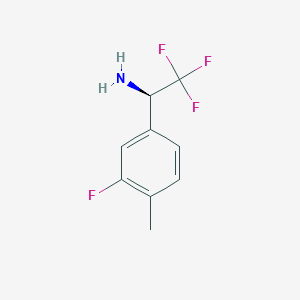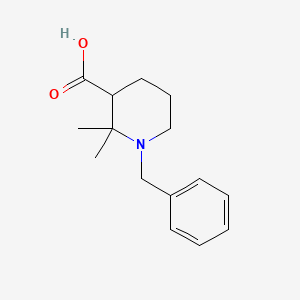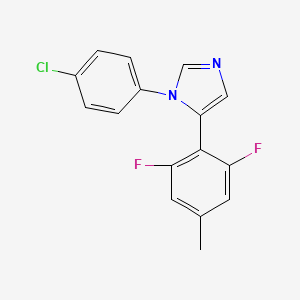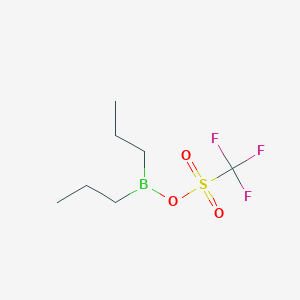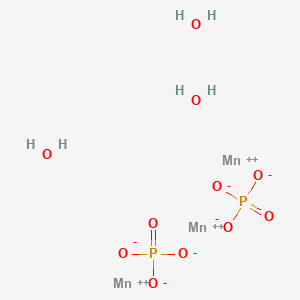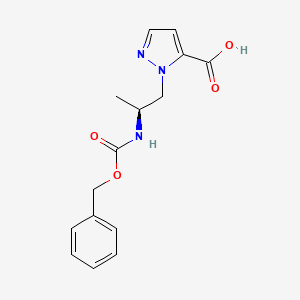
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as the benzyloxycarbonyl group, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the underlying amine.
Substitution: The pyrazole ring can undergo substitution reactions at various positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the benzyloxycarbonyl group can produce primary amines .
Aplicaciones Científicas De Investigación
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Similar in structure but with a different ring system.
α,β-Unsaturated carbonyl compounds: Share the carbonyl functional group but differ in overall structure and reactivity
Uniqueness
(S)-1-(2-(((Benzyloxy)carbonyl)amino)propyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring, benzyloxycarbonyl group, and carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C15H17N3O4 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
2-[(2S)-2-(phenylmethoxycarbonylamino)propyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O4/c1-11(9-18-13(14(19)20)7-8-16-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,21)(H,19,20)/t11-/m0/s1 |
Clave InChI |
VAADBEKYYBVSRZ-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](CN1C(=CC=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(CN1C(=CC=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
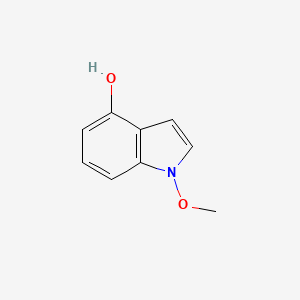
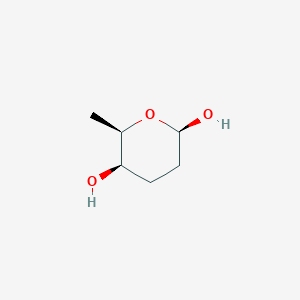
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

